5-chloro-N-(4-methyl-3-nitrophenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(4-METHYL-3-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(4-METHYL-3-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 5-position of the pyrimidine ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The propane-1-sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Aminated Derivatives: From the reduction of the nitro group.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Pyrimidine derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: These compounds can act as inhibitors for various enzymes.
Antimicrobial Agents: Some derivatives exhibit antimicrobial properties.
Medicine
Drug Development: Used as lead compounds in the development of new pharmaceuticals.
Cancer Research: Some derivatives have shown potential as anticancer agents.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(4-METHYL-3-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its biological effects. The exact pathways and molecular targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide
- N-(4-Methyl-3-nitrophenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide
Uniqueness
The unique combination of functional groups in 5-CHLORO-N-(4-METHYL-3-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE may confer specific biological activities that are not present in similar compounds. This could include enhanced binding affinity to certain targets or improved pharmacokinetic properties.
Properties
Molecular Formula |
C15H15ClN4O5S |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
5-chloro-N-(4-methyl-3-nitrophenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H15ClN4O5S/c1-3-6-26(24,25)15-17-8-11(16)13(19-15)14(21)18-10-5-4-9(2)12(7-10)20(22)23/h4-5,7-8H,3,6H2,1-2H3,(H,18,21) |
InChI Key |
INEONGTXFKNLRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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